4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-methoxy-N-piperidin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-15-10-4-7-13-11(8-10)14-9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14) |
InChI Key |
MJCCEHUAWQWHGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)NC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 4-methoxypyridine with a suitable reagent, such as an alkyl halide, under basic conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine. This step is often carried out in the presence of a coupling agent, such as a palladium catalyst, to facilitate the formation of the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(piperidin-4-yl)pyridin-2-amine.
Reduction: The compound can be reduced to remove the methoxy group, yielding N-(piperidin-4-yl)pyridin-2-amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., bromine, chlorine) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 4-hydroxy-N-(piperidin-4-yl)pyridin-2-amine, while reduction with lithium aluminum hydride would produce N-(piperidin-4-yl)pyridin-2-amine.
Scientific Research Applications
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: It is used in the development of new materials and chemicals, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyridine vs. Pyrimidine Analogs
- Target Compound : Pyridine core with methoxy and piperidin-4-yl substituents.
- Pyrimidine Analog: 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS: 1707367-87-0) replaces pyridine with pyrimidine, introducing a second nitrogen atom.
Activity Implications :
Pyrimidine analogs often exhibit enhanced binding to ATP pockets in kinases due to improved hydrogen-bond interactions. However, pyridine-based compounds like the target may offer better membrane permeability due to reduced polarity.
Substituent Variations on the Aromatic Ring
Electron-Donating vs. Electron-Withdrawing Groups
- Chloro Substituent : 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride () replaces methoxy with chloro (electron-withdrawing), which may improve oxidative stability but reduce solubility .
Activity Implications :
Methoxy groups are associated with improved metabolic stability compared to halogens, but chloro-substituted analogs might exhibit stronger binding to hydrophobic pockets in enzymes.
Modifications to the Piperidine Moiety
N-Methylation of Piperidine
- Target Compound : Unsubstituted piperidine (basic pKa ~11).
- Analog : 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride () introduces an N-methyl group, reducing basicity (pKa ~9–10) and steric bulk .
Activity Implications :
However, it may reduce interactions with acidic residues in enzyme active sites.
Complex Derivatives with Additional Rings
Crizotinib and Kinase Inhibitors
- Crizotinib (): (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine. This FDA-approved kinase inhibitor adds a pyrazole ring and ethoxy group to the pyridine core, enabling dual ALK/c-Met inhibition .
- Target Compound : Simpler structure lacking extended substituents.
Activity Implications :
Crizotinib’s complexity confers high selectivity for kinase targets but increases molecular weight (MW: 450.3 vs. The target compound’s simplicity may favor optimization for CNS targets.
Functional Group Additions for Specific Activities
Antimicrobial and Anticancer Analogs
- Oxadiazole Derivatives : N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine () shows anticancer activity against HOP-92 (NSCLC) .
- CDK4/6 Inhibitors: 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives () inhibit cyclin-dependent kinases, with oral bioavailability and tumor growth suppression in xenograft models .
Activity Implications :
The target compound’s unmodified pyridine-amine scaffold may serve as a versatile precursor for introducing functional groups (e.g., oxadiazole, thiazole) to tune activity toward specific diseases.
Comparative Data Table
Research Findings and Implications
- Kinase Inhibition : Piperidin-4-yl pyridin-2-amine derivatives are privileged scaffolds in kinase inhibitors (e.g., Crizotinib), with substituents dictating target specificity .
- Solubility vs. Bioavailability : Methoxy and piperidine groups balance solubility and membrane permeability, but N-methylation () or pyrimidine substitution () can fine-tune these properties .
- Anticancer Potential: Structural simplicity of the target compound allows for derivatization with bioactive groups (e.g., oxadiazole, thiazole) to enhance potency .
Biological Activity
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine, also known as this compound trihydrochloride, is a heterocyclic amine characterized by its structural components: a pyridine ring and a piperidine moiety. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_{2}O, with a molecular weight of approximately 220.27 g/mol. The presence of a methoxy group on the pyridine ring is believed to influence both its chemical reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It may bind to receptors, modulating their activity and influencing signal transduction pathways.
- Ion Channels : The compound could affect ion channel functions, leading to alterations in cellular signaling.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential effectiveness against various bacterial and fungal strains. Studies have shown that compounds with similar structures often interact with microbial enzymes or disrupt cellular processes critical for microbial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For instance, in vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of melanoma cancer cells, indicating its potential as an anticancer agent .
Case Studies
- Anticancer Activity Assessment :
- Antimicrobial Efficacy :
- Another research effort focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis
A comparative analysis of similar compounds has been conducted to understand the structure-activity relationship (SAR) better:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| This compound | Anticancer, Antimicrobial | IC50: ~10 µM |
| Piperidine Derivative A | Antiviral | EC50: ~5 nM |
| Piperidine Derivative B | Anticancer | IC50: ~20 µM |
This table illustrates how variations in the piperidine moiety can significantly affect biological activity.
Q & A
Q. What are the optimized synthetic routes for 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves selecting catalysts and reaction conditions to minimize byproducts. For piperidine derivatives, organocatalysts (e.g., thiourea-based catalysts) improve regioselectivity and reduce metal contamination . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol enhances purity (>98%). Analytical validation using -NMR and LC-MS ensures structural fidelity and quantifies residual solvents .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy : - and -NMR verify methoxy (-OCH) at δ 3.8–4.0 ppm and aromatic protons on the pyridine ring (δ 6.5–8.5 ppm). The piperidine NH signal appears at δ 1.5–2.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 248.16 for CHNO) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and amine orientation .
Q. What functional groups in this compound are critical for initial biological screening?
- Methodological Answer :
- Methoxy group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Piperidine amine : Acts as a hydrogen bond donor/acceptor, facilitating interactions with kinase ATP-binding pockets (e.g., ALK, TrkA) .
- Pyridine core : Stabilizes π-π stacking with aromatic residues in target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
- Methodological Answer :
- Piperidine substitution : Replace the N-linked piperidine with spirocyclic or fused rings to modulate steric effects. For example, 1-(piperidin-4-yl)-1H-pyrazole derivatives (as in KRC-108) improve TrkA selectivity .
- Methoxy positioning : Compare 4-methoxy vs. 3-methoxy analogs to assess steric hindrance on target binding (e.g., ALK inhibition in crizotinib derivatives) .
- Amine modification : Introduce methyl or acetyl groups to evaluate metabolic stability via CYP450 assays .
Q. What in vitro assays are recommended for validating the biological targets of this compound?
- Methodological Answer :
- Kinase inhibition profiling : Use radiometric -ATP assays or fluorescence polarization (FP) against a panel of 50+ kinases (e.g., CDK4/6, ALK) to identify primary targets .
- Cell-based models : Treat ALK-positive NCI-H2228 NSCLC cells and measure phospho-ALK levels via Western blot .
- Thermal shift assays (TSA) : Quantify target engagement by monitoring protein melting temperature shifts upon compound binding .
Q. How should researchers address contradictory data on the compound’s biological activity across studies?
- Methodological Answer :
- Orthogonal assays : Confirm inhibitory activity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Crystallography : Resolve binding modes (e.g., DFG-in vs. DFG-out conformations in kinases) to explain potency variations .
- Batch analysis : Check compound purity (>95% via HPLC) and stability (e.g., degradation in DMSO stock solutions) .
Q. What strategies improve the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Mask the amine group with tert-butoxycarbonyl (Boc) to enhance oral bioavailability .
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- Metabolic stability : Assess hepatic clearance in microsomal assays and introduce fluorine atoms to block CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
